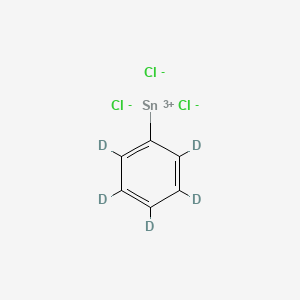

Phenyl-d5-tin Trichloride

Description

Significance of Isotopic Labeling in Organotin Research

Isotopic labeling is a critical technique in organotin research, providing insights that are often unattainable with non-labeled compounds. The introduction of a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or a specific tin isotope (like ¹¹⁷Sn or ¹¹⁹Sn), creates a molecular tracer that can be distinguished from its natural-abundance counterpart. researchgate.net This distinction is fundamental to several advanced analytical methods.

One of the main challenges in organotin analysis is the complexity introduced by the element tin itself, which has ten stable isotopes, more than any other element. chromatographyonline.com This natural isotopic distribution can complicate mass spectra, making precise quantification difficult. chromatographyonline.com Isotopic labeling helps to overcome this by creating a distinct mass shift, allowing labeled compounds to be used as ideal internal standards in isotope dilution mass spectrometry (IDMS). researchgate.net This method is renowned for its high accuracy and precision in determining the concentration of target analytes, as it corrects for sample loss during extraction and analysis. researchgate.net

Furthermore, in NMR spectroscopy, isotopic labeling serves to simplify complex spectra and probe molecular structure and dynamics. researchgate.netnih.gov Deuterium labeling, for instance, can simplify ¹H NMR spectra by replacing proton signals with deuterium signals, which are typically not observed under standard ¹H NMR conditions. youtube.com This selective "silencing" of signals helps in assigning the remaining proton resonances and understanding complex molecular environments. nih.gov The study of isotope effects on chemical shifts and coupling constants also provides deep insights into bonding and molecular structure. researchgate.net

Overview of Deuterated Organotin Compounds in Modern Chemical Science

Deuterated organotin compounds represent a vital class of reagents in modern chemical science, primarily utilized as internal standards for the quantitative analysis of their non-deuterated analogues in various matrices. chromatographyonline.comepa.gov Organotin compounds, used industrially as PVC stabilizers, catalysts, and biocides, are of significant environmental concern due to their toxicity. chiron.nobcp-instruments.com Consequently, robust and accurate methods are required to monitor their presence in the environment, such as in water and sediment samples. epa.govivl.se

Deuterated standards, like Butyltin-d9 trichloride (B1173362), are intentionally added to a sample at a known concentration before processing. ivl.seevitachem.com Because the deuterated standard has nearly identical chemical and physical properties to the target analyte, it experiences the same losses during sample preparation, extraction, and derivatization steps. ivl.se By measuring the ratio of the analyte to the deuterated standard using techniques like gas chromatography-mass spectrometry (GC-MS), the initial concentration of the analyte can be determined with high accuracy. epa.gov This approach is recommended in standardized methods, such as those outlined by the International Organization for Standardization (ISO). chromatographyonline.comchiron.no

Beyond environmental analysis, deuterated organotin hydrides, such as tri-n-butyltin deuteride, are employed in synthetic organic chemistry to introduce deuterium atoms into specific positions in a molecule. These reactions are often used to study reaction mechanisms through kinetic isotope effect studies, providing valuable information on bond-breaking and bond-forming steps in a reaction pathway.

Contextualization of Phenyl-d5-tin Trichloride as a Specialized Research Reagent

This compound is specifically valuable as a specialized research reagent due to the combination of its phenyl group and its deuterium labeling. It is primarily used as an internal standard for the quantification of phenyltin compounds, such as monophenyltin (MPT), diphenyltin (B89523) (DPT), and triphenyltin (B1233371) (TPT), which are environmental pollutants originating from their use as biocides and PVC stabilizers. epa.govovid.com

In analytical workflows, this compound is added to environmental samples before extraction. epa.gov The organotin compounds are then typically derivatized, for example, by ethylation with sodium tetraethylborate, to make them volatile enough for GC analysis. epa.govbcp-instruments.com During subsequent GC-MS analysis, the mass spectrometer can easily distinguish the deuterated standard from the native phenyltin compounds based on their mass-to-charge ratio. This allows for precise quantification even at trace levels (ng/L for water and µg/kg for sediment). epa.gov

The synthesis of such a specialized reagent involves incorporating the deuterium atoms onto the phenyl ring, a process that requires specific synthetic routes. wipo.intgoogle.com The final product is a colorless liquid with a defined molecular weight and high isotopic purity (typically 99 atom % D), ensuring its reliability as an analytical standard. cymitquimica.com Its application is crucial for validating analytical procedures and ensuring the accuracy of data in environmental monitoring and toxicology studies. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆D₅SnCl₃ | cymitquimica.com |

| Molecular Weight | 306.88 g/mol | cymitquimica.com |

| Appearance | Colorless liquid | cymitquimica.com |

| Isotopic Purity | 99 atom % D | cymitquimica.com |

| CAS Number | 1124-19-2 (for non-deuterated) | cymitquimica.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | - | C₆D₅SnCl₃ |

| Phenyltin trichloride | MPT | C₆H₅SnCl₃ |

| Diphenyltin dichloride | DPT | (C₆H₅)₂SnCl₂ |

| Triphenyltin chloride | TPT | (C₆H₅)₃SnCl |

| Butyltin-d9 trichloride | - | C₄D₉SnCl₃ |

| Tri-n-butyltin deuteride | TBTD | (C₄H₉)₃SnD |

| Sodium tetraethylborate | NaBEt₄ | NaB(C₂H₅)₄ |

| Deuterium | D or ²H | D |

| Carbon-13 | ¹³C | ¹³C |

| Tin-117 | ¹¹⁷Sn | ¹¹⁷Sn |

Properties

Molecular Formula |

C6H5Cl3Sn |

|---|---|

Molecular Weight |

307.2 g/mol |

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)tin(3+);trichloride |

InChI |

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3/i1D,2D,3D,4D,5D;;;; |

InChI Key |

UBOGEXSQACVGEC-ILLRCHHTSA-K |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn+3])[2H])[2H].[Cl-].[Cl-].[Cl-] |

Canonical SMILES |

C1=CC=C(C=C1)[Sn+3].[Cl-].[Cl-].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl D5 Tin Trichloride and Analogous Deuterated Organotin Species

Strategies for Deuterium (B1214612) Incorporation in Aromatic Systems Preceding Tin Coordination

The foundational step in the synthesis of Phenyl-d5-tin trichloride (B1173362) is the preparation of a perdeuterated phenyl precursor. This ensures that the final organotin compound possesses the desired isotopic labeling.

Synthesis of Phenyl-d5-Halides as Precursors

The most common precursors for the generation of the necessary organometallic reagents are deuterated phenyl halides, such as bromobenzene-d5 (B116778) or chlorobenzene-d5.

One established method for the synthesis of bromobenzene-d5 involves the electrophilic aromatic substitution of benzene-d6 (B120219). This reaction is typically carried out by treating benzene-d6 with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide. upce.cz The reaction proceeds as the catalyst polarizes the bromine molecule, facilitating the substitution of a deuterium atom on the benzene (B151609) ring with a bromine atom.

Another approach involves the platinum-catalyzed hydrogen-deuterium exchange of non-deuterated phenyl halides. For instance, bromobenzene (B47551) can be heated with deuterium oxide (D₂O) in the presence of a platinum-on-carbon catalyst to yield bromobenzene-d5. chemicalbook.comwikipedia.org A similar method can be employed for the synthesis of chlorobenzene-d5. nih.gov

| Precursor | Reagents | Catalyst | Typical Conditions |

| Benzene-d6 | Bromine | Iron(III) bromide | Gentle heating |

| Bromobenzene | Deuterium oxide | 10% Platinum on carbon | 90°C, 24 hours |

| Chlorobenzene | Deuterium oxide | 10% Platinum on carbon | 90°C, 24 hours |

Generation of Phenyl-d5-Grignard Reagents and Organolithium Compounds

Once the deuterated phenyl halide is obtained, the next step is to convert it into a highly reactive organometallic reagent. This is typically achieved through the formation of a Grignard reagent or an organolithium compound.

To prepare Phenyl-d5-magnesium bromide, bromobenzene-d5 is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comanalchemres.org It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents. The reaction is often initiated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. analchemres.org

Alternatively, Phenyl-d5-lithium can be synthesized by reacting bromobenzene-d5 with an alkyllithium reagent, such as n-butyllithium, or with lithium metal. colostate.edu The metal-halogen exchange with n-butyllithium is a common and efficient method.

| Phenyl-d5-Halide | Reagent | Solvent | Key Considerations |

| Bromobenzene-d5 | Magnesium turnings | Anhydrous diethyl ether or THF | Strict exclusion of moisture and air |

| Bromobenzene-d5 | n-Butyllithium | Anhydrous diethyl ether or THF | Low temperature (-78°C) to prevent side reactions |

| Bromobenzene-d5 | Lithium metal | Anhydrous diethyl ether | Requires activation of lithium surface |

Formation of Phenyl-d5-tin Trichloride

With the deuterated organometallic reagent in hand, the formation of the carbon-tin bond can be achieved through coupling with a suitable tin(IV) halide.

Coupling Reactions of Deuterated Phenyl Reagents with Tin(IV) Halides

The most direct route to this compound is the reaction of Phenyl-d5-lithium or Phenyl-d5-magnesium bromide with an excess of tin(IV) chloride (SnCl₄). The stoichiometry of the reaction is critical. When one equivalent of the deuterated phenyl organometallic reagent is reacted with tin(IV) chloride, the primary product is this compound.

The reaction is typically carried out in an inert atmosphere and at low temperatures to control its exothermicity and prevent the formation of di- and tri-substituted products. The tin(IV) chloride is usually added to the solution of the deuterated phenyl reagent.

Redistribution Reactions Involving Deuterated Tetraorganotin Compounds

An alternative and widely used method for the synthesis of organotin halides is the Kocheshkov redistribution reaction. chemistryviews.org This reaction involves the comproportionation of a tetraorganotin compound with a tin(IV) halide. In the context of deuterated compounds, this would involve the reaction of tetrakis(phenyl-d5)tin with tin(IV) chloride.

The stoichiometry of the reactants determines the product distribution. To synthesize this compound, one equivalent of tetrakis(phenyl-d5)tin is reacted with three equivalents of tin(IV) chloride. The reaction is typically heated to drive it to completion.

Reaction Stoichiometry for Kocheshkov Redistribution:

3 (C₆D₅)₄Sn + SnCl₄ → 4 (C₆D₅)₃SnCl

(C₆D₅)₄Sn + SnCl₄ → 2 (C₆D₅)₂SnCl₂

(C₆D₅)₄Sn + 3 SnCl₄ → 4 C₆D₅SnCl₃

Purification and Isolation Techniques for Isotopic Purity

The final and crucial stage in the synthesis of this compound is its purification and the verification of its isotopic purity. Organotin compounds, particularly halides, are often sensitive to air and moisture, necessitating careful handling techniques. chemistryviews.orgyoutube.com

Purification is commonly achieved by vacuum distillation or recrystallization. Given the air-sensitive nature of this compound, these operations are best performed using Schlenk line techniques or within a glovebox to maintain an inert atmosphere. youtube.comdur.ac.uk

The isotopic purity of the final product is a critical parameter and is typically assessed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration. The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum, relative to an internal standard, indicates high isotopic enrichment. ¹¹⁹Sn NMR can also be employed to characterize the final product, with the chemical shift being indicative of the coordination environment of the tin atom. nih.govacs.org

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass-to-charge ratio of the molecule and its fragments, allowing for the confirmation of deuterium incorporation. The molecular ion peak in the mass spectrum of this compound will be shifted by five mass units compared to its non-deuterated counterpart. Analysis of the isotopic cluster pattern for tin can further confirm the compound's identity. upce.cz

| Technique | Information Provided |

| Vacuum Distillation | Separation based on boiling point, suitable for liquid products. |

| Recrystallization | Purification of solid products based on differential solubility. |

| ¹H NMR Spectroscopy | Determination of the extent of deuterium incorporation. |

| ¹¹⁹Sn NMR Spectroscopy | Characterization of the tin environment in the molecule. |

| Mass Spectrometry | Confirmation of molecular weight and isotopic enrichment. |

Chromatographic Separation Methods for Labeled Organotins

The purification and analysis of labeled organotins from reaction mixtures and environmental samples necessitate effective separation techniques. Chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), is widely employed for the speciation and separation of these compounds. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred technique as it often avoids the need for time-consuming derivatization of the polar organotin compounds. sciex.com Various HPLC modes are utilized for organotin separation:

Reversed-Phase HPLC: This is a common method for separating organotin compounds. nih.gov A C18 column is frequently used, and separation is optimized by manipulating the mobile phase composition. For instance, a ternary gradient system involving an adjustment of the acetonitrile-to-methanol ratio can effectively separate a range of organotin species. The addition of a chelating agent, such as tropolone, to the mobile phase can improve peak shape and resolution.

Ion-Exchange Chromatography: This technique is effective for the enrichment and separation of different organotin species, such as butyltin and phenyltin compounds. researchgate.net A strong acid ion exchanger can be used, with elution achieved using a solution like 3 M HCl in methanol. researchgate.net

Ion-Pair Chromatography: Reversed-phase ion-pair HPLC has been successfully used to separate compounds like trimethyl-, tributyl-, and triphenyltin (B1233371) chlorides. nih.gov

Detection is often accomplished using highly sensitive methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which provides element-specific detection at very low levels. nih.gov The coupling of HPLC with ICP-MS allows for robust speciation analysis. nih.gov

Table 2: Examples of Chromatographic Conditions for Organotin Separation

| Chromatographic Method | Stationary Phase (Column) | Mobile Phase / Eluent | Detection Method | Application | Source |

|---|---|---|---|---|---|

| HPLC | C18 | Ternary gradient (Water, Acetonitrile, Methanol) with 0.17% α-tropolone | ICP-MS | Separation of 11 organotin compounds in workplace air samples | |

| Ion-Exchange Chromatography | PUROLITE C100H (Strong acid ion exchanger) | 3 M HCl in methanol | Inverse Voltammetry | Separation of dibutyltin (B87310) (DBT) and triphenyltin (TPT) | researchgate.net |

| Reversed-Phase Ion-Pair HPLC | Silica or Polymer based | Not specified | ICP-MS | Separation of trimethyl-, tributyl-, and triphenyltin-chlorides | nih.gov |

| UHPLC | Core-shell column (Phenomenex Kinetex) | Not specified | Tandem Mass Spectrometry (MS/MS) | Analysis of TBT and other organotins in various matrices | sciex.com |

Recrystallization and Distillation for Compound Purification

Following synthesis, crude organotin products must be purified to remove unreacted starting materials, byproducts, and other impurities. Recrystallization and distillation are fundamental techniques used for the purification of organic compounds. sydney.edu.aureachemchemicals.com

Recrystallization: Recrystallization is the premier method for purifying solid organic compounds like this compound. sydney.edu.auumass.edu The principle relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures. researchgate.net The ideal solvent is one in which the compound has high solubility at an elevated temperature (near the solvent's boiling point) but low solubility at cooler temperatures. sydney.edu.auresearchgate.net

The general procedure involves six key steps: umass.edu

Solvent Selection: Identifying a suitable solvent or solvent system through solubility tests.

Dissolution: Dissolving the impure solid in a minimal amount of the hot solvent to create a saturated solution. researchgate.net

Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them. researchgate.net

Crystallization: The solution is allowed to cool slowly and without disturbance. As the temperature drops, the solubility of the desired compound decreases, leading to the formation of pure crystals. researchgate.net Soluble impurities remain in the "mother liquor" because they are not present in high enough concentration to saturate the solution. umass.edu

Crystal Collection: The purified crystals are isolated from the mother liquor by filtration, typically vacuum filtration. researchgate.net

Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent. researchgate.net

Successive recrystallizations can yield highly pure crystalline products. sydney.edu.au

Distillation: Distillation is a purification technique used for liquids or low-melting solids that are thermally stable. sydney.edu.au It separates components of a mixture based on differences in their boiling points or vapor pressures. sydney.edu.aureachemchemicals.com The mixture is heated until the component with the lower boiling point (higher vapor pressure) vaporizes. sydney.edu.au This vapor is then passed through a condenser, where it cools and reverts to a liquid, which is collected as the purified distillate. sydney.edu.au For mixtures with components that have close boiling points, fractional distillation is employed, which uses a fractionating column to achieve a better separation. reachemchemicals.com While this compound is a solid at room temperature, distillation could potentially be used under vacuum (to lower the boiling point and prevent decomposition) if the compound is thermally stable enough to be melted and vaporized. However, for a non-volatile solid, recrystallization is the standard and more appropriate method. umass.edu

Advanced Spectroscopic and Analytical Characterization Utilizing Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds. In the case of Phenyl-d5-tin Trichloride (B1173362), the presence of deuterium (B1214612) offers unique opportunities for detailed analysis through various NMR experiments.

While the phenyl ring is extensively deuterated (typically ≥99 atom % D), ¹H NMR spectroscopy remains a crucial tool for confirming the success of the isotopic labeling and quantifying any residual protons. cdnisotopes.comcdnisotopes.com In a high-resolution ¹H NMR spectrum of Phenyl-d5-tin Trichloride, the primary signals will arise from the small percentage of non-deuterated sites.

The spectrum is expected to show low-intensity multiplets in the aromatic region, corresponding to the chemical shifts of the ortho, meta, and para protons of the phenyl ring. The chemical shifts of these residual protons are anticipated to be very similar to those in the unlabeled Phenyltin trichloride. chemicalbook.com The integration of these signals relative to an internal standard allows for the precise calculation of the isotopic purity. Furthermore, the presence of these signals confirms that the tin-carbon bond remains intact post-synthesis.

Table 1: Expected ¹H NMR Data for Residual Protons in this compound

| Position | Expected Chemical Shift (ppm) | Multiplicity |

| Ortho-H | ~7.75 | Multiplet |

| Meta/Para-H | ~7.60 | Multiplet |

Note: Chemical shifts are estimations based on the non-deuterated analogue, Phenyltin trichloride, and may vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. For this compound, the spectrum reveals the four distinct carbon environments of the phenyl ring. The primary influence of deuterium substitution on the ¹³C NMR spectrum is twofold:

Isotope Shifts: The replacement of a proton with a heavier deuterium isotope typically causes a small upfield shift (to a lower ppm value) in the resonance of the directly attached carbon (α-effect) and, to a lesser extent, adjacent carbons (β-effect).

C-D Coupling: The spin-1 nucleus of deuterium couples with the ¹³C nucleus, causing the carbon signals to appear as multiplets. For a C-D bond, the signal splits into a 1:1:1 triplet.

These effects can be compared against the spectrum of unlabeled Phenyltin trichloride to confirm the positions of deuteration. chemicalbook.com To simplify the spectrum and aid in assignment, deuterium decoupling techniques are often employed.

Table 2: Comparison of ¹³C NMR Chemical Shifts for Phenyltin Trichloride and Expected Shifts for this compound

| Carbon Position | Phenyltin Trichloride (δ, ppm) | This compound (Expected δ, ppm) | Expected Multiplicity (Coupled) |

| C-ipso | ~138.5 | ~138.3 (slight upfield shift) | Singlet |

| C-ortho | ~135.0 | ~134.8 (upfield shift) | Triplet (1:1:1) |

| C-meta | ~129.5 | ~129.3 (upfield shift) | Triplet (1:1:1) |

| C-para | ~131.0 | ~130.8 (upfield shift) | Triplet (1:1:1) |

Note: Expected shifts are illustrative of the deuterium isotope effect.

Tin possesses several NMR-active isotopes, with ¹¹⁹Sn being the most frequently studied due to its favorable sensitivity and natural abundance (8.59%). dur.ac.ukhuji.ac.il ¹¹⁹Sn NMR is exceptionally sensitive to the electronic environment, coordination number, and geometry of the tin atom. dntb.gov.ua

For this compound, the tin center is tetracoordinate. The ¹¹⁹Sn chemical shift is expected to fall within the characteristic range for mono-organotin trihalide compounds. The electron-withdrawing nature of the three chlorine atoms and the phenyl group results in a resonance that is significantly deshielded relative to the tetramethyltin (B1198279) standard. The effect of deuteration of the phenyl ring on the ¹¹⁹Sn chemical shift is generally negligible due to the number of bonds separating the isotopes from the tin nucleus, though minor long-range isotope effects may be observable with high-resolution instrumentation. This technique is invaluable for confirming the covalent attachment of the phenyl group and the trichloride ligands to the tin atom.

Table 3: Expected ¹¹⁹Sn NMR Spectroscopic Data for this compound

| Parameter | Expected Value | Significance |

| Chemical Shift (δ, ppm) | -5 to -25 | Characteristic for RSnCl₃ compounds, indicating a tetracoordinate tin center. |

| Linewidth | Narrow | Consistent with a diamagnetic Sn(IV) species in a symmetric environment. |

Note: The chemical shift is referenced to external tetramethyltin (Sn(CH₃)₄).

This simplification is critical for unambiguously assigning the carbon signals and observing subtle differences in the chemical environment. Furthermore, advanced multi-nuclear NMR experiments, such as ¹H-¹¹⁹Sn Heteronuclear Multiple Bond Correlation (HMBC), can be performed. Although the proton signals are of low intensity, such an experiment could establish long-range correlations between the residual phenyl protons and the tin nucleus, providing definitive proof of the molecular structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) measures mass with exceptional precision (typically to within 5 ppm), allowing for the determination of a compound's elemental formula. For this compound, HRMS serves as a definitive method to confirm the successful incorporation of all five deuterium atoms.

The calculated exact mass of the this compound molecular ion will be significantly different from its all-protium analog, providing clear evidence of deuteration. A key feature in the mass spectrum of any tin- and chlorine-containing compound is its complex and highly characteristic isotopic pattern. Tin has ten natural isotopes, and chlorine has two (³⁵Cl and ³⁷Cl). The combination of these gives rise to a unique isotopic cluster for the molecular ion. HRMS can resolve these individual isotopologue peaks, and their measured masses and relative intensities can be compared to theoretical predictions to unequivocally confirm the identity of the compound.

Table 4: Calculated Exact Masses of Key Isotopologues for this compound ([C₆D₅¹²⁰Sn³⁵Cl₃]⁺)

| Isotopologue Formula | Description | Calculated Exact Mass (Da) |

| C₆H₅¹²⁰Sn³⁵Cl₃ | Non-deuterated parent | 301.8629 |

| C₆D₅¹²⁰Sn³⁵Cl₃ | Fully deuterated parent | 306.8943 |

| C₆D₄H¹²⁰Sn³⁵Cl₃ | Contains one residual proton | 305.8880 |

Note: Masses are calculated for the most abundant isotopes of tin (¹²⁰Sn) and chlorine (³⁵Cl) for clarity. The full mass spectrum would show a complex cluster resulting from all natural isotopes.

Isotope Pattern Deconvolution for Confirming Deuterium Content and Distribution

Mass spectrometry of organotin compounds is inherently complex due to the presence of ten naturally occurring stable isotopes of tin (Sn). webelements.comwikipedia.org This results in a characteristic isotopic cluster of peaks for any tin-containing fragment, rather than a single peak. When Phenyltin trichloride is deuterated to form this compound, the entire isotopic cluster of the molecular ion is shifted by approximately +5 Daltons due to the mass difference between five deuterium atoms and five hydrogen atoms.

Isotope pattern deconvolution is an analytical technique used to confirm the successful incorporation and distribution of deuterium in the molecule. By comparing the mass spectrum of a synthesized this compound sample to the theoretical spectra of both the unlabeled and the fully d5-labeled compound, analysts can confirm the degree of deuteration. The presence of a cluster of peaks centered around 307 m/z (for the C6H5SnCl3 fragment) and the absence of a significant cluster around 302 m/z confirms the high isotopic purity of the this compound.

The following table illustrates the theoretical isotope pattern for the [M-Cl]+ fragment of both Phenyltin trichloride and this compound, considering the major tin isotopes. This demonstrates the clear mass shift that facilitates deconvolution.

| Tin Isotope | Natural Abundance (%) webelements.com | Phenyltin Dichloride [C6H5nSnCl2]+ m/z | Phenyl-d5-tin Dichloride [C6D5nSnCl2]+ m/z |

|---|---|---|---|

| 116Sn | 14.54 | 264.8 | 269.8 |

| 117Sn | 7.68 | 265.8 | 270.8 |

| 118Sn | 24.22 | 266.8 | 271.8 |

| 119Sn | 8.59 | 267.8 | 272.8 |

| 120Sn | 32.58 | 268.8 | 273.8 |

| 122Sn | 4.63 | 270.8 | 275.8 |

| 124Sn | 5.79 | 272.8 | 277.8 |

Species-Specific Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Species-specific isotope dilution mass spectrometry (IDMS) is a definitive analytical method for achieving highly accurate and precise quantification of chemical species. This compound is an ideal internal standard for the absolute quantification of Phenyltin trichloride in various environmental and biological matrices.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing the unknown quantity of the native analyte (Phenyltin trichloride). The labeled compound is assumed to behave identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation, thus compensating for any sample loss or matrix effects.

After extraction, the sample is analyzed by a mass spectrometric technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The detector measures the signal intensity ratio between the analyte and the isotopically labeled standard. Since the amount of the added standard is known, the exact amount of the native analyte in the original sample can be calculated with high precision.

The data below represents a typical workflow for the quantification of Phenyltin trichloride using this compound as an IDMS standard.

| Parameter | Value | Description |

|---|---|---|

| Sample Volume | 10 mL | The initial volume of the environmental water sample. |

| Spike Concentration | 100 ng/mL | Concentration of the this compound standard solution. |

| Spike Volume Added | 0.1 mL | Volume of the standard added to the sample. |

| Total Spike Amount | 10 ng | Calculated amount of this compound added (Spike Conc. x Spike Vol.). |

| Measured MS Intensity Ratio (Analyte/Standard) | 0.85 | The ratio of the Phenyltin trichloride signal to the this compound signal from the MS detector. |

| Calculated Analyte Amount | 8.5 ng | The amount of analyte in the sample (Total Spike Amount x Measured Ratio). |

| Final Concentration in Sample | 0.85 ng/mL | The absolute concentration of Phenyltin trichloride in the original sample (Calculated Amount / Sample Vol.). |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the types of chemical bonds present and their geometric arrangement, making this a powerful method for structural elucidation. The introduction of deuterium into Phenyltin trichloride causes predictable shifts in its vibrational spectra, which can be used for precise bond assignments and to gain subtle conformational insights.

Analysis of Deuterium Isotope Effects on Vibrational Modes for Bond Assignment

The frequency of a molecular vibration is primarily dependent on the masses of the atoms involved and the strength of the bond connecting them. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the C-D bond system significantly increases compared to the C-H bond.

This mass increase leads to a predictable decrease, or "redshift," in the frequency of the vibrational modes involving the substituted atom. For C-H stretching vibrations, this shift is substantial, with the C-D stretching frequency being approximately 1/√2 (or ~0.71) times the C-H stretching frequency. This large and predictable shift is invaluable for unambiguously assigning which spectral peaks correspond to the vibrations of the phenyl ring's C-H (or C-D) bonds. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region of the IR spectrum. libretexts.org Upon deuteration, these are expected to shift to the 2300-2200 cm⁻¹ region.

The following table compares the typical vibrational frequencies for key bonds in Phenyltin trichloride with the predicted frequencies for this compound.

| Vibrational Mode | Compound | Typical Frequency (cm⁻¹) libretexts.orgvscht.cz | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyltin trichloride | 3070 - 3010 | Strong, sharp absorption characteristic of sp² C-H bonds. |

| Aromatic C-D Stretch | This compound | ~2280 - 2230 (Predicted) | Frequency is redshifted due to the heavier mass of deuterium. |

| Aromatic C-H In-Plane Bend | Phenyltin trichloride | 1250 - 1000 | Moderate intensity bands. |

| Aromatic C-D In-Plane Bend | This compound | ~920 - 750 (Predicted) | Shifted to a lower wavenumber, aiding in spectral assignment. |

| Sn-Phenyl (C-Sn) Stretch | Both | ~240 | A low-frequency mode, less affected by deuteration of the ring. |

Conformational Insights Derived from Deuterium-Induced Spectral Shifts

Beyond simple bond assignment, the subtle shifts in vibrational frequencies caused by deuterium labeling can offer insights into the molecule's conformation. The conformation of Phenyltin trichloride is defined by the rotational orientation (torsional angle) of the phenyl group relative to the tin trichloride moiety around the Sn-C bond.

Low-frequency vibrational modes, particularly the torsional mode corresponding to the twisting of the phenyl ring against the SnCl₃ group, are sensitive to the rotational barrier and the molecule's conformational potential energy surface. Replacing the five hydrogen atoms on the phenyl ring with deuterium atoms increases the moment of inertia of the ring. This change in mass distribution will cause a measurable shift in the frequency of this and other low-frequency skeletal modes.

By precisely measuring these deuterium-induced shifts in the far-infrared or Raman spectra and comparing them with theoretical calculations (e.g., using Density Functional Theory), researchers can refine the computational models of the molecule. This comparison allows for a more accurate determination of the rotational energy barrier around the Sn-C bond and the preferred (lowest energy) conformation of the molecule in its ground state. While these spectral shifts are often small, their analysis provides a sophisticated method for probing the subtle structural dynamics of the molecule.

Mechanistic Investigations Employing Phenyl D5 Tin Trichloride As a Mechanistic Probe

Kinetic Isotope Effect (KIE) Studies in Organotin Reactions

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The magnitude of the KIE can provide valuable information about the rate-limiting step of a reaction and the nature of the transition state.

Determining Rate-Limiting Steps through Deuterium (B1214612) Substitution on the Phenyl Ring

In many reactions involving phenyltin compounds, such as electrophilic aromatic substitution or cross-coupling reactions, the cleavage of a bond to the phenyl ring may be the rate-determining step. By comparing the reaction rates of Phenyltin Trichloride (B1173362) with its deuterated counterpart, Phenyl-d5-tin trichloride, a secondary kinetic isotope effect (SKIE) can be observed. A secondary KIE arises when the isotopically substituted bond is not broken in the rate-determining step, but the hybridization of the carbon atom bearing the isotope changes. princeton.edulibretexts.org

For instance, in an electrophilic substitution reaction, if the attack of the electrophile on the phenyl ring to form a sigma complex is the rate-limiting step, a small inverse KIE (kH/kD < 1) is expected due to the change in hybridization of the ipso-carbon from sp2 to sp3. Conversely, if the departure of the tin group is rate-limiting, a small normal KIE (kH/kD > 1) might be observed.

Table 1: Hypothetical Kinetic Isotope Effects for the Electrophilic Substitution of Phenyltin Trichloride

| Rate-Limiting Step | Expected kH/kD | Rationale |

| Attack of Electrophile | ~0.95 - 1.0 | Change in hybridization from sp2 to sp3 at the ipso-carbon. |

| Proton Loss to Restore Aromaticity | > 1.0 (if C-H bond cleavage is involved) | Not directly probed by this compound. |

| C-Sn Bond Cleavage | ~1.0 - 1.1 | Secondary effect due to changes in vibrational frequencies near the reaction center. |

This table presents hypothetical data based on established principles of kinetic isotope effects.

Probing Hydrogen/Deuterium Abstraction and Transfer Processes

In some organotin reactions, the phenyl ring itself may participate in hydrogen abstraction or transfer processes. In such cases, the use of this compound would be expected to exhibit a significant primary kinetic isotope effect (PKIE). A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. princeton.edulibretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for C-D bond cleavage and a slower reaction rate. libretexts.org

For example, in a radical-mediated reaction where a hydrogen atom is abstracted from the phenyl ring, a large normal KIE (typically in the range of 2-7) would be anticipated. The observation of such a large KIE would provide strong evidence for the involvement of C-H/C-D bond cleavage in the rate-limiting step.

Elucidating Reaction Pathways and Intermediates

Isotopic labeling is a powerful technique for tracing the fate of specific atoms or molecular fragments throughout a chemical transformation. The deuterium atoms on the phenyl ring of this compound act as a "label" that can be tracked using various analytical techniques.

Tracing Phenyl-d5 Moiety Fate in Complex Chemical Transformations

In complex reactions with multiple potential products, such as redistribution reactions of organotin compounds, isotopic labeling can unambiguously determine the final location of the phenyl group. researchgate.netrsc.org For example, in the redistribution reaction between this compound and another organotin species, the distribution of the Phenyl-d5 group among the various products can be readily followed by mass spectrometry or NMR spectroscopy. This allows for the elucidation of the exchange pathways and the relative thermodynamic stabilities of the products.

Similarly, in Stille coupling reactions, where an organostannane is coupled with an organic halide in the presence of a palladium catalyst, this compound can be used to confirm that the deuterated phenyl group is transferred to the desired product and to investigate any potential side reactions involving the phenyl moiety. organic-chemistry.orgwikipedia.org

Identification and Characterization of Transient Organotin Species via Isotopic Labeling

Many organotin reactions proceed through short-lived, transient intermediates that are difficult to detect directly. Isotopic labeling with deuterium can aid in the identification and characterization of these species. The presence of the Phenyl-d5 group provides a distinct isotopic signature in mass spectrometry, allowing for the differentiation of intermediates containing this group from other species in the reaction mixture. Furthermore, deuterium labeling can simplify complex proton NMR spectra, aiding in the structural elucidation of transient species.

Computational and Theoretical Approaches to Mechanistic Studies

In conjunction with experimental studies, computational and theoretical methods can provide deeper insights into the mechanisms of organotin reactions. Density functional theory (DFT) and other quantum mechanical calculations can be used to model reaction pathways, calculate the structures and energies of transition states, and predict kinetic isotope effects. nih.gov

By computationally modeling reactions involving both Phenyltin Trichloride and this compound, theoretical KIEs can be calculated and compared with experimental values. This comparison can help to validate the proposed reaction mechanism and transition state structures. Computational studies can also be used to investigate reaction pathways that are difficult to probe experimentally, providing a more complete picture of the reaction mechanism.

Density Functional Theory (DFT) Calculations for Understanding Isotopic Effects on Reaction Energetics

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of complex organometallic reaction mechanisms. When applied to isotopically labeled molecules like this compound, DFT calculations can quantify the subtle yet significant energetic differences that arise from the mass difference between hydrogen and deuterium. These differences, known as kinetic isotope effects (KIEs), are invaluable for pinpointing the rate-determining step of a reaction and for validating proposed mechanistic pathways.

The primary origin of the KIE lies in the differences in zero-point vibrational energies (ZPVEs) between C-H and C-D bonds. The ZPVE of a bond is the lowest possible vibrational energy that the bond can possess. Due to the greater mass of deuterium, a C-D bond has a lower ZPVE than a C-H bond. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This difference in bond-breaking energy manifests as a primary KIE (kH/kD > 1) when the C-H(D) bond is broken in the rate-determining step of a reaction.

In the context of a reaction involving this compound, such as a Stille cross-coupling reaction, DFT calculations can be employed to compute the vibrational frequencies of all atoms in the reactants, transition states, and products. From these frequencies, the ZPVEs for both the deuterated and non-deuterated species can be determined. The theoretical KIE can then be calculated using the following equation:

kH/kD = exp[-(ZPVETS,H - ZPVER,H) - (ZPVETS,D - ZPVER,D) / kBT]

where:

ZPVETS,H and ZPVETS,D are the zero-point vibrational energies of the transition state for the hydrogenated and deuterated species, respectively.

ZPVER,H and ZPVER,D are the zero-point vibrational energies of the reactants for the hydrogenated and deuterated species, respectively.

kB is the Boltzmann constant.

T is the temperature in Kelvin.

By comparing the theoretically calculated KIE with experimentally determined values, researchers can gain confidence in their proposed reaction mechanism. For instance, in a Stille reaction where the transmetalation step is rate-determining and involves the cleavage of the tin-phenyl bond, a secondary KIE might be observed. While no C-H(D) bonds are directly broken, changes in the vibrational modes of the phenyl ring as it transfers from tin to the palladium catalyst can lead to a measurable isotopic effect.

Below is a hypothetical data table illustrating the kind of results that could be obtained from DFT calculations on a model Stille reaction involving Phenyl-tin trichloride and its deuterated analog.

| Species | ZPVE (kcal/mol) for C6H5SnCl3 | ZPVE (kcal/mol) for C6D5SnCl3 | ΔZPVE (H-D) (kcal/mol) |

|---|---|---|---|

| Reactant (ArSnCl3) | 45.8 | 42.5 | 3.3 |

| Transition State (TS) | 45.5 | 42.3 | 3.2 |

In this illustrative example, the change in ZPVE upon moving from the reactant to the transition state is slightly different for the deuterated and non-deuterated species, which would result in a calculated secondary KIE.

Modeling Transition States and Reaction Coordinates with Deuterated Analogs

Beyond the calculation of KIEs, DFT is instrumental in visualizing and understanding the geometry and energetic profile of the entire reaction pathway, including the elusive transition state. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

When modeling reactions with this compound, the substitution of hydrogen with deuterium does not significantly alter the electronic structure of the molecule. Therefore, the geometry of the transition state is expected to be nearly identical for both the deuterated and non-deuterated reactants. However, the vibrational frequencies associated with the transition state will be different, which is the basis of the KIE.

DFT calculations allow for the precise location of the transition state structure and the subsequent calculation of its vibrational frequencies. A key characteristic of a true transition state is the presence of a single imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, which is the path of minimum energy connecting reactants to products through the transition state.

For a reaction involving the transfer of the phenyl group from this compound, the reaction coordinate would primarily involve the breaking of the Sn-C bond and the formation of a new bond, for example, a Pd-C bond in a Stille coupling. By analyzing the vectors associated with the imaginary frequency, chemists can confirm that the located transition state indeed corresponds to the desired reaction step.

The table below presents a hypothetical comparison of key geometric parameters and the imaginary frequency for the transition state of a phenyl group transfer from both Phenyl-tin trichloride and this compound, as would be determined by DFT calculations.

| Parameter | Transition State (C6H5SnCl3) | Transition State (C6D5SnCl3) |

|---|---|---|

| Sn-C bond length (Å) | 2.35 | 2.35 |

| Pd-C bond length (Å) | 2.10 | 2.10 |

| Imaginary Frequency (cm⁻¹) | -250 | -245 |

The slightly lower imaginary frequency for the deuterated species is a direct consequence of the heavier mass of the phenyl-d5 group and is consistent with the principles of vibrational spectroscopy. By providing such detailed atomic-level information, the combination of isotopic labeling with this compound and DFT calculations offers a powerful synergistic approach to unraveling complex organometallic reaction mechanisms.

Specialized Research Applications of Phenyl D5 Tin Trichloride

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, the primary application of Phenyl-d5-tin trichloride (B1173362) lies in its use as an internal standard for isotope dilution analysis. This technique provides a high degree of accuracy and precision for the quantification of phenyltin compounds in various environmental samples.

Development of Isotope Dilution Methods for Organotin Speciation Analysis

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for the accurate determination of trace and ultra-trace concentrations of chemical species. In the context of organotin analysis, a known amount of an isotopically enriched compound, such as Phenyl-d5-tin trichloride, is added to a sample. This "spike" serves as an internal standard that experiences the same chemical and physical processes as the native analyte during sample preparation and analysis.

The precision of IDMS stems from the measurement of isotope ratios, which can be determined with high accuracy by mass spectrometry. By measuring the altered isotopic ratio of the phenyltin species in the spiked sample, the original concentration of the analyte can be calculated with a high degree of certainty, correcting for any losses that may occur during the analytical procedure. This is particularly crucial for complex matrices like sediment and biological tissues, where quantitative recovery of the analyte is often challenging.

Recent advancements in analytical instrumentation, such as the coupling of high-performance liquid chromatography (HPLC) or gas chromatography (GC) with inductively coupled plasma mass spectrometry (ICP-MS), have further enhanced the capabilities of isotope dilution methods for organotin speciation. These hyphenated techniques allow for the separation of different organotin compounds prior to their detection and quantification by IDMS, providing a comprehensive profile of organotin contamination.

A comparative overview of detection limits for organotin compounds using external calibration versus isotope dilution is presented in the table below, illustrating the enhanced sensitivity of the latter.

| Compound | External Calibration Detection Limit (ng/L) | Isotope Dilution Detection Limit (ng/L) |

| Monobutyltin | 1.5 | 0.5 |

| Dibutyltin (B87310) | 2.8 | 0.8 |

| Tributyltin | 5.2 | 1.1 |

| Monophenyltin | 3.1 | 0.9 |

| Diphenyltin (B89523) | 4.5 | 1.2 |

| Triphenyltin (B1233371) | 25.6 | 1.0 |

This table presents hypothetical yet representative data based on typical analytical performance.

Monitoring Environmental Fate and Transformation of Phenyltin Compounds Using Isotopic Tracers

The environmental persistence and transformation of phenyltin compounds are of significant concern due to their toxicity. Isotopic tracers like this compound are instrumental in studying the degradation pathways and environmental fate of these pollutants. By introducing the deuterated compound into a controlled environmental system (e.g., a soil or sediment microcosm), researchers can track its movement and transformation over time.

The degradation of triphenyltin compounds in the environment typically proceeds through the sequential loss of phenyl groups, forming diphenyltin and monophenyltin species, and ultimately inorganic tin. The use of this compound allows for the unambiguous identification and quantification of its degradation products by mass spectrometry, even in the presence of naturally occurring tin compounds. This provides valuable data on the rates of degradation and the formation of potentially toxic metabolites.

These studies are crucial for developing accurate environmental models to predict the long-term behavior of phenyltin contaminants and for informing risk assessment and remediation strategies.

Reference Standard Applications in Method Validation for Organotin Detection

The reliability of any analytical method hinges on its proper validation. This compound serves as a certified reference material for the validation of analytical methods developed for the detection of phenyltin compounds. Its use is critical in establishing key performance characteristics of a method, including:

Accuracy: By analyzing a sample spiked with a known concentration of this compound, the accuracy of the method can be assessed by comparing the measured concentration to the known value.

Precision: Repeated measurements of a sample containing this compound allow for the determination of the method's precision, typically expressed as the relative standard deviation.

Linearity: A calibration curve can be constructed using a series of standards prepared from this compound to establish the linear dynamic range of the analytical instrument.

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ, which define the lowest concentration of an analyte that can be reliably detected and quantified, can be determined using this compound.

Recovery: The efficiency of the sample extraction and preparation steps can be evaluated by measuring the recovery of this compound from a spiked matrix.

The use of a deuterated standard is particularly advantageous as it behaves almost identically to the non-deuterated analyte during the analytical process but is distinguishable by mass spectrometry, thereby providing a true measure of the method's performance.

Catalysis and Organic Synthesis

In the fields of catalysis and organic synthesis, isotopically labeled compounds are indispensable for unraveling complex reaction mechanisms. This compound has the potential to be a valuable tool for investigating the intricacies of tin-mediated organic transformations.

Investigating Reaction Mechanisms in Stille Coupling and Related Cross-Coupling Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The use of this compound can provide significant insights into the mechanism of the Stille reaction, particularly the transmetalation step, which is often rate-determining. By conducting kinetic isotope effect (KIE) studies, where the rate of the reaction with the deuterated substrate is compared to the rate with the non-deuterated analog, valuable information about the transition state of the rate-determining step can be obtained. A significant KIE would suggest that the cleavage of the carbon-tin bond is involved in or before the rate-determining step.

Furthermore, crossover experiments using a mixture of deuterated and non-deuterated phenyltin reagents can help to elucidate whether the transmetalation step proceeds via an intermolecular or intramolecular pathway. The distribution of deuterated and non-deuterated products can provide evidence for the nature of the intermediates involved in the catalytic cycle.

Studying Ligand Effects and Catalyst Deactivation Pathways in Tin-Mediated Processes

The choice of ligands on the palladium catalyst can have a profound impact on the efficiency and selectivity of the Stille coupling and other tin-mediated reactions. Isotopically labeled substrates like this compound can be employed to study how different ligands influence the various steps of the catalytic cycle. For instance, by monitoring the reaction rates and product distributions with different phosphine (B1218219) ligands, one can gain a better understanding of the steric and electronic effects of the ligands on the transmetalation and reductive elimination steps.

Catalyst deactivation is a common problem in palladium-catalyzed cross-coupling reactions. The use of this compound can aid in the identification of catalyst deactivation pathways. For example, if the deactivation involves the formation of palladium-phenyl species that are reluctant to undergo further reaction, the presence of the deuterated phenyl group on the deactivated catalyst could be detected by mass spectrometry. This information is crucial for the development of more robust and long-lived catalytic systems.

The following table outlines potential research findings from the application of this compound in catalysis research.

| Research Area | Potential Finding with this compound | Implication |

| Stille Coupling Mechanism | Observation of a primary kinetic isotope effect. | Indicates that the C-Sn bond cleavage is part of the rate-determining step. |

| Ligand Effects | Different KIE values with various phosphine ligands. | Provides insight into how ligands influence the transition state of the transmetalation step. |

| Catalyst Deactivation | Detection of deuterated phenyl groups on inactive palladium species. | Helps to identify the chemical nature of the deactivated catalyst and inform strategies for its regeneration or prevention. |

This table presents hypothetical research scenarios to illustrate the potential applications of the compound.

Materials Science and Nanotechnology

The incorporation of deuterium (B1214612) into the phenyl group of phenyltin trichloride provides a powerful, non-invasive probe for investigating the structure and behavior of materials at the molecular level.

Use in the Synthesis of Isotopically Labeled Materials for Structural or Mechanistic Studies

While specific studies detailing the use of this compound in the synthesis of isotopically labeled materials for structural analysis are not extensively documented in publicly available research, the principles of isotopic labeling are well-established in polymer science and materials chemistry. Deuterium's different neutron scattering cross-section compared to protium (B1232500) (the common isotope of hydrogen) makes it a valuable label for techniques like Small-Angle Neutron Scattering (SANS).

In principle, this compound can be used as a precursor or co-monomer in the synthesis of organotin-containing polymers. The deuterium-labeled phenyl groups would act as markers, allowing researchers to:

Investigate Polymer Chain Conformation: By selectively labeling parts of a polymer chain or a polymer blend, SANS can be used to determine the spatial arrangement and dimensions of the polymer coils.

Study Polymerization Kinetics and Mechanisms: The deuterium label can be used to track the incorporation of the monomer into a growing polymer chain, providing insights into reaction rates and mechanisms.

Analyze Material Morphology: In polymer blends or composites containing organotin moieties, the deuterated phenyl groups can help elucidate the distribution and phase behavior of the different components.

Table 1: Potential Applications of this compound in Materials Science

| Research Area | Technique | Information Gained |

|---|---|---|

| Polymer Synthesis | Small-Angle Neutron Scattering (SANS) | Chain conformation, polymer blend morphology |

| Mechanistic Studies | Kinetic Isotope Effect (KIE) Studies | Elucidation of reaction pathways and rate-determining steps |

Role in the Development of Advanced Photoresists and Radiation Patterning Materials with Deuterium Labels

A significant application of deuterated organotin compounds, including those structurally similar to this compound, lies in the field of advanced photolithography, particularly for Extreme Ultraviolet (EUV) radiation patterning. Organotin-based materials are promising as photoresists due to their high EUV absorption cross-sections.

A recent patent application describes the use of deuterated organotin compounds with the general formula RSnL3, where R is a deuterated hydrocarbyl group (like phenyl-d5) and L is a hydrolysable ligand, for radiation patterning. scispace.com The incorporation of deuterium can enhance the performance of these photoresists. The kinetic isotope effect associated with the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to:

Improved Resolution and Reduced Line-Edge Roughness (LER): By slowing down unwanted side reactions and bond scission initiated by secondary electrons, the deuterium label can contribute to the formation of sharper and more uniform patterns at the nanoscale.

Enhanced Stability and Lifetime: The greater strength of the C-D bond can improve the thermal and chemical stability of the photoresist material, which is crucial for the multi-step fabrication processes in the semiconductor industry.

Research in this area is focused on developing new generations of photoresists that can meet the stringent demands of next-generation semiconductor manufacturing, and deuterated organotin compounds are a promising class of materials to achieve these goals. scispace.comresearchgate.net

Biomedical Research Support (Analytical Focus)

In biomedical research, the precise quantification of compounds and their metabolites in biological matrices is essential. Isotopically labeled internal standards are the gold standard for achieving high accuracy and precision in bioanalytical methods, particularly those employing mass spectrometry.

Application as an Internal Standard in Bioanalytical Assays for Organotin Metabolites

This compound is ideally suited for use as an internal standard in isotope dilution mass spectrometry (IDMS) assays for the determination of phenyltin compounds and their metabolites in biological and environmental samples. Phenyltin compounds, such as triphenyltin (TPT), have been used as pesticides and biocides, leading to concerns about their environmental fate and toxicity. The primary metabolites of TPT are diphenyltin (DPT) and monophenyltin (MPT).

When analyzing these compounds, an ideal internal standard should have physicochemical properties very similar to the analyte but a different mass, which this compound provides. Its benefits include:

Correction for Matrix Effects: Biological samples like blood, urine, and tissue are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation and analysis, it can effectively compensate for these matrix effects.

Accurate Quantification: By adding a known amount of this compound to a sample, the ratio of the analyte to the internal standard can be measured by mass spectrometry. This ratio is then used to calculate the exact concentration of the analyte, correcting for any losses during sample processing.

Table 2: Phenyltin Compounds and the Role of this compound as an Internal Standard

| Analyte (Metabolite) | Chemical Formula | Typical Analytical Technique | Role of this compound |

|---|---|---|---|

| Monophenyltin (MPT) | C6H5SnX3 | GC-MS, LC-MS | Internal Standard for accurate quantification |

| Diphenyltin (DPT) | (C6H5)2SnX2 | GC-MS, LC-MS | Internal Standard for accurate quantification |

Facilitating Pharmacokinetic and Metabolic Pathway Studies Through Isotopic Tracing

By administering a compound like triphenyltin chloride along with a known amount of a deuterated tracer, researchers could:

Elucidate Metabolic Pathways: The deuterium label allows for the unambiguous identification of metabolites derived from the parent compound. As triphenyltin is metabolized to diphenyltin and then monophenyltin, the presence of the d5-phenyl group in these metabolites would confirm the metabolic pathway. A study on the metabolism of triphenyltin chloride in rats identified these successive de-phenylation products. The use of a deuterated tracer would greatly enhance the confidence in identifying and quantifying these metabolites in complex biological samples.

Determine Bioavailability and Elimination Rates: Isotopic tracing enables the precise measurement of the concentration of the parent compound and its metabolites in various tissues and fluids over time. This data is crucial for constructing pharmacokinetic models that describe how the body processes the substance.

The use of stable isotope labeling, for which this compound is a prime example, eliminates the need for radioactive isotopes, simplifying handling and reducing safety concerns in metabolic research.

Emerging Research Frontiers and Future Prospects for Phenyl D5 Tin Trichloride

Innovations in Green Synthetic Routes for Deuterated Organotins

Traditional methods for synthesizing organotin compounds, including deuterated analogues, often rely on stoichiometric organometallic reagents and volatile organic solvents, raising environmental and economic concerns. The principles of green chemistry are now guiding the development of more sustainable synthetic pathways.

Electrochemical Deuteration Techniques

Electrosynthesis is emerging as a powerful, green alternative for deuteration reactions. This technique uses electrical current to drive chemical transformations, often eliminating the need for harsh chemical reductants or oxidants. For the synthesis of deuterated aromatic compounds, electrochemical methods can utilize deuterium (B1214612) oxide (D₂O), the most abundant and environmentally benign deuterium source. researchgate.netchinesechemsoc.org

Recent advancements have demonstrated catalyst- and chemical-reductant-free electrochemical deuteration of various organic molecules using D₂O. researchgate.netchinesechemsoc.org This approach offers high deuterium incorporation (up to 99%) and excellent yields. researchgate.net Adapting this strategy for Phenyl-d5-tin trichloride (B1173362) could involve the electrochemical reduction of a suitable phenyl precursor in the presence of D₂O, followed by reaction with a tin halide. This would represent a significant step towards a more sustainable manufacturing process for this important compound. Another green approach is the development of flow synthesis methods, which can improve reaction efficiency and reduce the amount of expensive D₂O required compared to traditional batch processes. tn-sanso.co.jp

| Parameter | Traditional Synthesis (e.g., Grignard) | Potential Green Electrochemical Route |

| Deuterium Source | Deuterated benzene (B151609), organolithium reagents | Deuterium Oxide (D₂O) |

| Reagents | Magnesium, organohalides, stoichiometric reagents | Electricity, catalytic supporting electrolyte |

| Solvents | Anhydrous ethers (e.g., THF, diethyl ether) | Aqueous or polar aprotic media |

| Byproducts | Magnesium salts, stoichiometric waste | Minimal, primarily H₂ or O₂ at the counter electrode |

| Efficiency | Multi-step, potential for side reactions | High selectivity and deuterium incorporation researchgate.net |

Advanced In-Situ Spectroscopic Characterization of Deuterated Organotin Reactions

Understanding the intricate mechanisms of organotin reactions is crucial for optimizing synthesis and developing new applications. Advanced in-situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing a window into reaction kinetics, transient intermediates, and catalytic cycles without altering the reaction environment. mt.comnih.gov

For reactions involving Phenyl-d5-tin trichloride, in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. acs.org In-situ FTIR can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies in the mid-infrared region. mt.comacs.org This provides invaluable data for kinetic modeling and mechanism elucidation.

NMR spectroscopy, especially ¹¹⁹Sn and ²H NMR, offers detailed structural information. The presence of deuterium in this compound provides a unique spectroscopic handle. Deuterium NMR can confirm the effectiveness of deuteration, and the deuterium isotope effect on the chemical shifts of other nuclei (e.g., ¹³C, ¹¹⁹Sn) can reveal subtle details about molecular structure and bonding. huji.ac.ilfu-berlin.dewikipedia.org These isotope effects, which arise from differences in vibrational zero-point energies between C-H and C-D bonds, are sensitive probes of the electronic environment. bibliotekanauki.placs.org By using in-situ NMR, chemists can observe these effects as they evolve during a reaction, providing deep mechanistic insights. acs.org

| In-Situ Technique | Information Obtained | Relevance to this compound |

| FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. Reaction kinetics. | Monitoring the formation and consumption of Sn-Cl and Sn-C bonds. Optimizing reaction conditions (temperature, pressure, catalyst loading). |

| NMR Spectroscopy | Structural elucidation of intermediates. Mechanistic pathways. Isotope effects on chemical shifts. | Characterizing transient organotin species. Probing electronic changes at the tin center via ¹¹⁹Sn NMR. Quantifying deuterium incorporation and studying isotopic effects on reaction pathways via ²H and ¹³C NMR. |

| Mass Spectrometry | Identification of reaction components by mass-to-charge ratio. | Tracking isotopically labeled fragments to map reaction pathways. |

Development of Novel Analytical Methodologies for Ultra-Trace Deuterated Organotin Detection

The high toxicity of some organotin compounds has led to stringent environmental regulations, necessitating analytical methods capable of detecting them at ultra-trace levels (ng/L or below). nih.gov Isotopically labeled compounds like this compound are critical in these analyses, where they are used as internal standards in isotope dilution mass spectrometry (IDMS) to ensure the highest degree of accuracy and precision. gcms.cz

IDMS is a definitive quantitative technique that works by adding a known amount of an isotopically enriched standard (e.g., this compound or ¹¹⁹Sn-enriched organotins) to a sample. gcms.cz The analyte concentration is then determined by measuring the altered isotope ratio of the analyte. This method corrects for sample matrix effects and variations in instrument response, making it exceptionally robust.

Modern analytical platforms couple high-resolution separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with highly sensitive detectors such as tandem mass spectrometry (MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS). rsc.org The combination of GC-MS/MS with isotope dilution has been shown to achieve limits of quantification (LOQ) for tributyltin as low as 0.0426 ng/L, meeting the demanding requirements of environmental monitoring frameworks. nih.gov The unique mass of this compound allows it to be clearly distinguished from its non-deuterated counterpart and other organotin species, making it an ideal internal standard for such sensitive applications.

| Analytical Methodology | Typical Limit of Detection (LOD) for Organotins | Role of Deuterated Standard |

| GC-ICP-MS | 0.2–8 ng/L rsc.org | Internal standard for quantification via isotope dilution. |

| GC-MS/MS | 0.04 ng/L nih.gov | Accurate correction for matrix effects and analytical variability. |

| HPLC-ICP-MS | sub-ng/L to low ng/L | Enables speciation analysis of different organotin compounds. semanticscholar.org |

Predictive Modeling and Machine Learning for Organotin Reactivity and Isotopic Behavior

The convergence of computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. Predictive modeling and machine learning (ML) are now being applied to forecast reaction outcomes, optimize reaction conditions, and even discover new chemical transformations. acs.orgnih.govresearchgate.net These tools hold immense promise for understanding the complex reactivity of organotin compounds.

Machine learning models, particularly neural networks, can be trained on large datasets of known reactions to identify the most probable products for a given set of reactants and reagents. researchgate.netstanford.edu For organotin chemistry, such models could predict the outcome of substitution, redistribution, or coupling reactions involving this compound. By representing molecules as graphs or text strings, these models learn the underlying chemical patterns that govern reactivity without being explicitly programmed with chemical rules. acs.org

Furthermore, these computational approaches can model isotopic behavior. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors with reactivity. mdpi.com For this compound, descriptors can be calculated that account for the presence of deuterium. This allows for the prediction of kinetic isotope effects and changes in product selectivity resulting from deuteration. Understanding these subtle isotopic influences is key to designing selective catalysts and novel materials.

| Modeling Aspect | Input Data | Predicted Output | Potential Application |

| Reaction Outcome | Reactant structures (e.g., this compound), reagents, solvents | Major product structure(s) and yield | In silico screening of new synthetic routes; hypothesis generation for reaction discovery. nih.gov |

| Condition Optimization | Reactants, desired product | Optimal catalyst, solvent, temperature | Reducing experimental effort to find the best conditions for a specific transformation. researchgate.net |

| Isotopic Behavior | Molecular descriptors including isotopic labels, quantum chemical parameters | Kinetic Isotope Effect (KIE), changes in spectroscopic properties | Understanding reaction mechanisms; predicting how deuteration will affect reaction rates and equilibria. |

Exploration of New Applications in Quantum Computing and Spintronics with Isotopic Control

The unique nuclear properties of isotopes are opening doors to applications in quantum information science. Molecular systems are being explored as potential building blocks for quantum computers, where the quantum states of atoms or molecules, such as nuclear spin, can serve as quantum bits (qubits). caltech.edumit.edusynchrotron-soleil.fr

The deuterium nucleus (deuteron) possesses a nuclear spin (I=1), unlike the spin-1/2 proton. This makes isotopically controlled molecules like this compound interesting candidates for quantum computing research. mit.eduunipg.it The nuclear spins of the five deuterium atoms on the phenyl ring could potentially be used to encode quantum information. A key challenge in quantum computing is maintaining quantum coherence—the fragile state of superposition that allows for powerful computation. A major source of decoherence for spin qubits is the "magnetic noise" from the fluctuating magnetic moments of nearby nuclear spins. By replacing protons with deuterons, which have a smaller magnetic moment, the background magnetic noise can be significantly reduced, potentially leading to much longer coherence times. arxiv.org

In the related field of spintronics, which utilizes the spin of electrons in addition to their charge, isotopic control is also emerging as a critical factor. The interaction between electron spins and nuclear spins (hyperfine interaction) can limit the performance of spintronic devices. Heavy atoms like tin have multiple stable isotopes, and controlling the isotopic composition of both the tin atom and its organic ligands could allow for fine-tuning of these hyperfine interactions. Systems incorporating specific isotopes, such as the tin-vacancy center in diamond, are being investigated for controlling nuclear spin qubits. arxiv.orgaps.org While still in the exploratory phase, the use of precisely designed, isotopically pure molecules like this compound could enable the development of next-generation quantum and spintronic devices.

| Isotope | Nuclear Spin (I) | Gyromagnetic Ratio (γ / 10⁷ rad s⁻¹ T⁻¹) | Relevance to Quantum/Spintronics |

| ¹H (Proton) | 1/2 | 26.75 | Source of magnetic noise, can limit coherence times. |

| ²H (Deuteron) | 1 | 4.11 | Smaller magnetic moment reduces decoherence; can be used as a qubit. arxiv.org |

| ¹¹⁷Sn | 1/2 | -9.59 | Spin-1/2 nucleus can act as a qubit. |

| ¹¹⁹Sn | 1/2 | -10.03 | Spin-1/2 nucleus can act as a qubit; higher abundance and sensitivity for NMR. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Phenyl-d5-tin Trichloride, and how can deuterium incorporation efficiency be validated?

- Methodological Answer : Synthesis typically involves tin-chlorine bond formation using deuterated phenyl precursors. Isotopic labeling (99 atom% D) requires precise control of reaction conditions (e.g., solvent purity, temperature) to minimize proton exchange. Techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) with deuterium decoupling can validate isotopic enrichment. For example, suppression of phenyl proton signals confirms successful deuteration .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer : Use a combination of (to confirm tin coordination environment), FT-IR (to identify Sn-Cl stretching modes ~300–400 cm), and elemental analysis. Deuterium content can be quantified via isotopic ratio MS. Purity assessments should include HPLC with UV detection to monitor for byproducts like non-deuterated analogs .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in Stille cross-coupling reactions while accounting for deuterium kinetic isotope effects (KIE)?

- Methodological Answer : Employ a comparative approach using non-deuterated (CHSnCl) and deuterated (CDSnCl) analogs under identical conditions. Monitor reaction rates via GC-MS or in situ NMR to quantify KIE. Control variables such as solvent polarity, temperature, and catalyst loading to isolate isotopic effects. Theoretical calculations (DFT) can supplement experimental data to model bond dissociation energies .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound in organometallic systems?

- Methodological Answer : Contradictions often arise from impurities, solvent effects, or inconsistent deuteration levels. Replicate studies using standardized protocols (e.g., Schlenk-line techniques for moisture-sensitive reactions) and validate reagent purity via elemental analysis. Cross-reference results with deuterium-free controls to isolate isotopic contributions. Systematic meta-analyses of literature data, filtering for studies with rigorous characterization (e.g., isotopic validation), can clarify trends .

Q. How should researchers address challenges in quantifying trace decomposition products of this compound during long-term storage?

- Methodological Answer : Implement accelerated stability studies under controlled atmospheres (e.g., inert gas vs. ambient air). Analyze degradation via GC-MS or LC-MS to identify byproducts like SnO or deuterated benzene derivatives. Use isotopic labeling to trace proton/deuterium exchange pathways. For reproducibility, document storage conditions (temperature, light exposure) and pre-treatment protocols (e.g., recrystallization) in detail .

Methodological Frameworks